molecular formula C6H10ClI B14459909 1-Chloro-4-iodocyclohexane CAS No. 74408-88-1

1-Chloro-4-iodocyclohexane

Cat. No.: B14459909
CAS No.: 74408-88-1
M. Wt: 244.50 g/mol
InChI Key: REHXECUWBKPFHR-UHFFFAOYSA-N
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Description

1-Chloro-4-iodocyclohexane is an organic compound with the molecular formula C6H10ClI It is a disubstituted cyclohexane, where the chlorine and iodine atoms are attached to the first and fourth carbon atoms of the cyclohexane ring, respectively

Preparation Methods

1-Chloro-4-iodocyclohexane can be synthesized through several methods:

Chemical Reactions Analysis

1-Chloro-4-iodocyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.

    Elimination Reactions: It can undergo elimination reactions to form cyclohexene derivatives. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 4-iodocyclohexene.

    Oxidation and Reduction: The compound can be oxidized to form cyclohexanone derivatives or reduced to form cyclohexane derivatives.

Scientific Research Applications

1-Chloro-4-iodocyclohexane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential use in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for designing new therapeutic agents.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-chloro-4-iodocyclohexane in chemical reactions involves the following steps:

    Nucleophilic Attack: In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the chlorine or iodine atom, leading to the formation of a new bond and the release of the halide ion.

    Elimination: In elimination reactions, a base abstracts a proton from the carbon atom adjacent to the halogen, leading to the formation of a double bond and the release of the halide ion.

    Oxidation and Reduction: In oxidation reactions, the compound is converted to a cyclohexanone derivative through the addition of oxygen or removal of hydrogen.

Comparison with Similar Compounds

1-Chloro-4-iodocyclohexane can be compared with other similar compounds, such as:

    1-Chloro-4-bromocyclohexane: Similar in structure but with a bromine atom instead of an iodine atom. It has different reactivity due to the difference in halogen electronegativity and size.

    1-Chloro-4-fluorocyclohexane: Contains a fluorine atom instead of an iodine atom. Fluorine’s high electronegativity and small size result in different chemical properties and reactivity.

    1-Chloro-4-methylcyclohexane: Contains a methyl group instead of an iodine atom.

Properties

CAS No.

74408-88-1

Molecular Formula

C6H10ClI

Molecular Weight

244.50 g/mol

IUPAC Name

1-chloro-4-iodocyclohexane

InChI

InChI=1S/C6H10ClI/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2

InChI Key

REHXECUWBKPFHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1Cl)I

Origin of Product

United States

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